2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(6-PROPYL-1,3-BENZODIOXOL-5-YL)BENZAMIDE
Description
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(6-PROPYL-1,3-BENZODIOXOL-5-YL)BENZAMIDE is an organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its unique chemical properties.
Properties
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O5S/c1-4-5-11-6-16-17(28-10-27-16)9-15(11)22-19(24)12-7-18(14(21)8-13(12)20)29(25,26)23(2)3/h6-9H,4-5,10H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXYSJOHEIHYNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1NC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N(C)C)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(6-PROPYL-1,3-BENZODIOXOL-5-YL)BENZAMIDE involves several steps, including chlorination, sulfonation, and amidation reactions. One common method starts with the chlorination of a suitable aromatic precursor, followed by sulfonation to introduce the sulfonyl group. The final step involves the amidation reaction with the appropriate amine to form the desired compound .
Industrial production methods typically involve optimizing these reactions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(6-PROPYL-1,3-BENZODIOXOL-5-YL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(6-PROPYL-1,3-BENZODIOXOL-5-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(6-PROPYL-1,3-BENZODIOXOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
When compared to other similar compounds, 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(6-PROPYL-1,3-BENZODIOXOL-5-YL)BENZAMIDE stands out due to its unique combination of functional groups and its versatile reactivity. Similar compounds include:
- 2,4-Dichloro-5-sulfamoylbenzoic acid
- 2,4-Dichloro-5-sulfonylbenzoic acid
- 2,4-Dichloro-5-aminosulfonylbenzoic acid
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(6-PROPYL-1,3-BENZODIOXOL-5-YL)BENZAMIDE unique in its applications and properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
